The Multifaceted Role of microRNA-143: A Core Regulator in Oncology, Metabolism, and Cardiovascular Function
The Multifaceted Role of microRNA-143: A Core Regulator in Oncology, Metabolism, and Cardiovascular Function
A Technical Guide for Researchers and Drug Development Professionals
Published: December 11, 2025
Abstract
MicroRNA-143 (miR-143) has emerged from the vast landscape of non-coding RNAs as a critical regulator of fundamental cellular processes. Initially characterized as a potent tumor suppressor, its functional repertoire has expanded to include pivotal roles in metabolic homeostasis and cardiovascular health. Dysregulation of miR-143 is consistently implicated in the pathogenesis of numerous diseases, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth review of the core functions of miR-143, its primary signaling pathways, and validated molecular targets. It consolidates quantitative data from key studies, details essential experimental protocols for its functional analysis, and presents visual diagrams of its regulatory networks to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Functions and Molecular Mechanisms of miR-143
miR-143 is a small non-coding RNA molecule that post-transcriptionally regulates gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1] Its functions are context-dependent, varying across different cell types and physiological states. The most well-documented roles of miR-143 are in cancer, metabolic diseases, and cardiovascular biology.
Role in Oncology: A Potent Tumor Suppressor
Across a spectrum of malignancies, including colorectal, prostate, and gastric cancers, miR-143 is consistently downregulated.[2][3] Its primary function in this context is as a tumor suppressor, acting on multiple hallmarks of cancer.
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Inhibition of Proliferation and Induction of Apoptosis: miR-143 directly targets key oncogenes that drive cell cycle progression and survival. The most critical of these is KRAS .[4] By binding to the KRAS 3'-UTR, miR-143 suppresses its translation, leading to the inactivation of downstream pro-proliferative signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[4][5] This inhibition of KRAS signaling arrests cell proliferation and promotes programmed cell death (apoptosis) by downregulating anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) .[6] Another validated target is Extracellular signal-regulated kinase 5 (ERK5) , which is involved in cell survival and proliferation.[1]
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Suppression of Metastasis and Invasion: miR-143 impedes the metastatic cascade by targeting genes involved in cell migration and invasion.
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Enhancement of Chemosensitivity: Restoration of miR-143 expression has been shown to re-sensitize cancer cells, particularly those with KRAS mutations, to conventional chemotherapeutic agents like paclitaxel (B517696) and oxaliplatin (B1677828).[2][7]
Role in Metabolic Disease: A Modulator of Insulin (B600854) Signaling
In contrast to its role in cancer, miR-143 expression is often upregulated in the liver in models of obesity and is linked to the development of insulin resistance.[8]
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Impairment of Glucose Homeostasis: Overexpression of miR-143 in hepatocytes impairs insulin-stimulated glucose uptake and metabolism.[8][9] It achieves this by directly targeting Oxysterol-Binding Protein-Related Protein 8 (ORP8) .[8] The downregulation of ORP8 disrupts the normal function of the PI3K/Akt signaling pathway, a central node in insulin action, specifically by preventing the phosphorylation and activation of Akt.[8] This targeted disruption leads to impaired glucose tolerance and contributes to the pathophysiology of type 2 diabetes.[10]
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Regulation of Adipogenesis: miR-143 is also recognized as an enhancer of adipocyte differentiation, the process by which pre-adipocytes mature into fat cells.[11] It promotes this process by targeting and downregulating pleiotrophin (B1180697) (PTN), a growth factor known to play a negative role in adipogenesis.[11]
Role in Cardiovascular Disease: Guardian of Vascular Smooth Muscle Cell Phenotype
Within the cardiovascular system, miR-143, often co-transcribed with miR-145, is highly expressed in vascular smooth muscle cells (VSMCs) and is essential for maintaining vascular health.[12][13]
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Maintenance of Contractile Phenotype: VSMCs can exist in a quiescent, contractile state or a proliferative, synthetic state. miR-143 is crucial for maintaining the differentiated, contractile phenotype.[12] It does so by repressing a network of transcription factors, including Krüppel-like factor 4 (KLF4) and Ets-like transcription factor 1 (Elk-1) , which promote the synthetic, proliferative state.[12]
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Inhibition of Neointimal Formation: In response to vascular injury (e.g., from angioplasty), VSMCs dedifferentiate and proliferate, leading to neointimal lesion formation and restenosis. The expression of miR-143 is markedly downregulated in these lesions.[14] Restoring miR-143 levels has been shown to inhibit this pathological remodeling by preventing the phenotypic switch of VSMCs, thereby representing a therapeutic strategy for vascular diseases.[15]
Quantitative Data Summary
The functional impact of miR-143 has been quantified across numerous studies. The following tables summarize key findings.
Table 1: Effects of miR-143 Modulation in Cancer Models
| Experimental Model | Modulation of miR-143 | Target Gene/Pathway | Quantitative Effect | Citation(s) |
|---|---|---|---|---|
| HCT116 Colorectal Cancer Xenografts | Stable Overexpression | Tumor Growth | ~63% reduction in final tumor volume (928 mm³ vs. 2512 mm³) at day 40. | [1][6][16] |
| KRAS-mutant Colorectal Cancer Cells | Mimic Transfection | KRAS Protein Level | Significant downregulation of KRAS protein. | [4] |
| Luciferase Assay (LoVo Cells) | Mimic Transfection | KRAS 3'-UTR Activity | Direct binding confirmed by luciferase reporter assay. | [4] |
| SW1116 Colorectal Cancer Cells | Stable Overexpression | VEGF mRNA | ~70% decrease in VEGF mRNA levels. | [2] |
| Prostate Cancer Cell Lines | Mimic Overexpression | Cell Proliferation | Significant decrease in proliferation. | [17] |
| Chemically Modified miR-143 mimic (in vivo) | Systemic Administration | Tumor Growth | ~50% reduction in tumor xenograft size. |[1] |
Table 2: Effects of miR-143 Modulation in Metabolic Models
| Experimental Model | Modulation of miR-143 | Target Gene/Pathway | Quantitative Effect | Citation(s) |
|---|---|---|---|---|
| 3T3-L1 Preadipocytes | Mimic Overexpression (Agomir) | miR-143-3p Expression | ~12.1-fold increase in expression. | [9] |
| 3T3-L1 Preadipocytes | Inhibitor (Antagomir) | miR-143-3p Expression | ~0.56-fold decrease (44% reduction) in expression. | [9] |
| 3T3-L1 Preadipocytes | Mimic Overexpression | Insulin-stimulated Glucose Uptake | Significant reduction in 2-NBDG glucose uptake. | [9] |
| 3T3-L1 Preadipocytes | Inhibitor | Insulin-stimulated Glucose Uptake | Significant increase in 2-NBDG glucose uptake. | [9] |
| Cultured Liver Cells | Reduced ORP8 Expression | Insulin-stimulated Akt Activation | Impaired ability of insulin to induce Akt phosphorylation. |[8] |
Table 3: Effects of miR-143 Modulation in Cardiovascular Models
| Experimental Model | Modulation of miR-143 | Target Gene/Pathway | Quantitative Effect | Citation(s) |
|---|---|---|---|---|
| Dicer KO Smooth Muscle Cells | miR-145 Mimic Transfection | SM-α-actin (Acta2) mRNA | Complete rescue of SMC-specific gene expression. | |
| miR-143/145 Knockout Mice | Gene Deletion | Vascular Phenotype | Reduced media thickness, decreased levels of SM α-actin and SM-MHC. | [18] |
| Rat Carotid Artery Balloon Injury | Adenovirus-mediated miR-143 | Neointimal Formation | Significant reduction in neointimal formation. | [15] |
| Neural Crest Stem Cells | miR-145 Mimic Transfection | VSMC Differentiation | ~75% of cells guided into the VSMC lineage. |[14] |
Key Signaling Pathways Regulated by miR-143
miR-143 exerts its pleiotropic effects by integrating into and modulating major signaling hubs. The diagrams below, generated using the DOT language, illustrate these core regulatory networks.
The miR-143-KRAS-MAPK/ERK Axis in Cancer
In many cancers, miR-143 acts as a master regulator of the RAS signaling pathway. By directly targeting KRAS, it effectively shuts down the downstream RAF-MEK-ERK cascade, which is critical for cell proliferation and survival.
The miR-143-PI3K/Akt Axis in Metabolism and Cancer
The PI3K/Akt pathway is another critical target of miR-143. In cancer, this occurs downstream of KRAS inhibition. In metabolic regulation, miR-143 directly targets ORP8, which is necessary for insulin-mediated Akt activation. This dual mechanism highlights the context-dependent function of miR-143.
Detailed Experimental Protocols
Accurate functional analysis of miR-143 requires robust and reproducible experimental methodologies. This section details the core protocols for quantifying miR-143 expression, validating its targets, and assessing downstream protein-level effects.
Quantification of Mature miR-143 by Stem-Loop qRT-PCR
This method provides high specificity and sensitivity for mature miRNA quantification.
Workflow Diagram:
Methodology:
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RNA Isolation: Extract total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity using a spectrophotometer.
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Reverse Transcription (RT):
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Prepare an RT master mix using a commercial kit (e.g., TaqMan MicroRNA Reverse Transcription Kit).
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For each sample, combine 10-100 ng of total RNA with a miR-143-specific stem-loop RT primer. A commonly used sequence structure targets the 3' end of the mature miRNA.
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Incubate the reaction according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
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A parallel reaction should be run for a reference gene, typically the small nuclear RNA U6.
-
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Quantitative PCR (qPCR):
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Prepare a qPCR master mix containing a TaqMan Universal PCR Master Mix, the reverse-transcribed cDNA product (diluted 1:15), a miR-143-specific forward primer, and a universal reverse primer.
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Example Primers:
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hsa-miR-143 Forward: 5'- GAGATGAAGCACTGTAGC -3'
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U6 snRNA Forward: 5'- CTCGCTTCGGCAGCACA -3'
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Run the qPCR on a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
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Data Analysis:
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Determine the threshold cycle (Ct) for miR-143 and the U6 control for each sample.
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Calculate the relative expression of miR-143 using the comparative Ct (ΔΔCt) method.
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Target Validation via Dual-Luciferase Reporter Assay
This assay provides direct evidence of binding between miR-143 and a predicted target site within an mRNA's 3'-UTR.
Methodology:
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Vector Construction:
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Amplify the full-length 3'-UTR of the putative target gene (e.g., KRAS) containing the predicted miR-143 binding site via PCR.
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Clone this fragment downstream of a Firefly luciferase reporter gene in a suitable vector (e.g., psiCHECK-2 or pMIR-REPORT). This vector should also contain a Renilla luciferase gene under a separate promoter to serve as an internal control for transfection efficiency.
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Create a mutant control vector where the miR-143 "seed sequence" binding site within the 3'-UTR is mutated (e.g., by site-directed mutagenesis) to abolish binding.
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Cell Transfection:
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Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate.
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Co-transfect the cells using a lipid-based reagent (e.g., Lipofectamine 2000) with:
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The wild-type or mutant luciferase reporter vector.
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A miR-143 mimic or a negative control mimic.
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-
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Luciferase Activity Measurement:
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After 24-48 hours of incubation, lyse the cells.
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Measure both Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis:
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Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
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A significant reduction (>25-50%) in relative luciferase activity in cells co-transfected with the wild-type vector and the miR-143 mimic (compared to the negative control mimic) indicates a direct interaction. This effect should be abolished in cells transfected with the mutant vector.[19]
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Analysis of Target Protein Expression by Western Blot
This protocol determines if changes in miR-143 levels lead to corresponding changes in the protein levels of its targets.
Methodology:
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Sample Preparation:
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Transfect cells with a miR-143 mimic, inhibitor, or respective negative controls. After 48-72 hours, harvest the cells.
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Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
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Denature 20-40 µg of protein lysate per sample by boiling in Laemmli sample buffer.
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Separate proteins by size on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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-
Immunoblotting:
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Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).
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Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., KRAS, Bcl-2, p-ERK) diluted in blocking buffer.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000 dilution) for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Capture the signal using an imaging system.
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Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes. Quantify band intensities using densitometry software.
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Therapeutic Potential and Drug Development
The central role of miR-143 in disease pathogenesis makes it an attractive therapeutic target. Two primary strategies are being explored:
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miRNA Mimics (Restoration Therapy): In diseases where miR-143 is downregulated, such as cancer, synthetic double-stranded RNA molecules that mimic endogenous miR-143 can be introduced to restore its tumor-suppressive functions. Preclinical studies using chemically modified miR-143 mimics have shown significant anti-tumor effects in xenograft models, reducing tumor volume and downregulating target oncogenes like KRAS in vivo.[1]
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Anti-miRs/Antagomirs (Inhibition Therapy): In conditions where miR-143 is pathologically upregulated, such as in obesity-linked insulin resistance or potentially certain cardiovascular contexts, antisense oligonucleotides (anti-miRs) can be used to bind to and neutralize miR-143, thereby preventing it from repressing its targets. A molecule named MGN-2677, which targets the miR-143/145 cluster for vascular disease, has been noted as being in the development pipeline.
The primary challenges in developing miR-143-based therapeutics lie in ensuring stable, targeted delivery to the desired tissue while avoiding off-target effects and immunogenicity. Advances in nanoparticle and viral vector delivery systems are actively addressing these hurdles.
Conclusion
microRNA-143 is a pleiotropic regulator that functions as a critical node in cellular signaling. Its role as a tumor suppressor, primarily through the inhibition of the KRAS oncogene, is firmly established. Concurrently, its functions in modulating insulin sensitivity and maintaining vascular smooth muscle cell homeostasis highlight its broader importance in human health and disease. The continued elucidation of its targets and regulatory networks, facilitated by the robust experimental protocols detailed herein, will be paramount for translating the therapeutic promise of miR-143 into clinical reality for oncology, metabolic, and cardiovascular diseases.
References
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